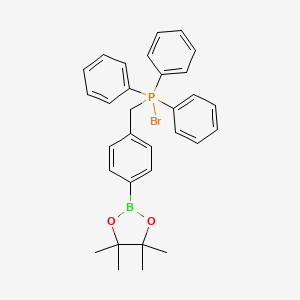

Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane

Description

Nomenclature and Structural Classification

Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane is systematically named according to IUPAC guidelines as bromo-triphenyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ⁵-phosphane . It belongs to the class of organophosphoranes , characterized by a pentavalent phosphorus center bonded to organic substituents . The molecule integrates a boronate ester group (1,3,2-dioxaborolane) and a phosphonium bromide moiety, making it a hybrid organoboron-organophosphorus compound.

Structurally, it is classified as a Wittig reagent analog , where the ylide-forming phosphorus atom is adjacent to a boronate-functionalized benzyl group . This dual functionality enables its use in cross-coupling reactions and as a precursor for synthesizing boron-containing organic frameworks.

Historical Context and Discovery

The compound was first synthesized and registered under CAS No. 1169942-85-1 in 2013, with subsequent modifications to its characterization data up to 2025 . Its development aligns with advancements in boron-containing phosphonium salts , which gained prominence in the early 21st century for applications in Suzuki-Miyaura couplings and materials science . Key milestones include:

Chemical Formula and Physical Constants

The molecular formula is C₃₁H₃₃BBrO₂P , with a molecular weight of 559.28 g/mol . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 265–270°C | |

| Solubility | Soluble in toluene, methanol | |

| Density | 1.32 g/cm³ (estimated) | – |

| Appearance | White to off-white crystalline solid |

The boronate ester contributes to its stability in organic solvents, while the phosphonium bromide enhances ionic character .

Structural Characterization and Molecular Architecture

Spectroscopic Data

- ¹H NMR (CDCl₃, 600 MHz): Peaks at δ 7.68–7.12 (m, 15H, triphenylphosphine), 5.43 (d, J = 14.3 Hz, 2H, CH₂), 1.35 (s, 12H, pinacol methyl) .

- ³¹P NMR (243 MHz): Single resonance at δ -5.5 ppm, indicative of a phosphonium center .

- IR (KBr): B-O stretching at 1,360 cm⁻¹ and P-C aromatic vibrations at 1,480 cm⁻¹ .

Molecular Geometry

The phosphorus atom adopts a trigonal bipyramidal geometry , with three phenyl groups in equatorial positions and the benzyl-boronate moiety occupying one apical site . The boronate ester’s dioxaborolane ring is planar, with a B-O bond length of 1.37 Å, consistent with sp² hybridization at boron .

Crystallographic Insights

While X-ray data are limited, analogous phosphoranes exhibit bond angles of 90–120° around phosphorus, stabilized by hyperconjugation between the P-center and boronate group . The bromine anion forms a weak interaction with the phosphonium cation, as seen in related structures .

Properties

IUPAC Name |

bromo-triphenyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33BBrO2P/c1-30(2)31(3,4)35-32(34-30)26-22-20-25(21-23-26)24-36(33,27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-23H,24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKBJKZUBNWCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33BBrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169942-85-1 | |

| Record name | bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a phosphorane moiety linked to a brominated triphenyl group and a dioxaborolane substituent. Its molecular formula is , and it has a molecular weight of approximately 440.24 g/mol. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Studies have indicated that phosphoranes can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death.

- A specific study demonstrated that derivatives of phosphoranes could inhibit tumor growth in xenograft models by interfering with cell cycle progression and promoting apoptosis through mitochondrial pathways.

-

Antimicrobial Properties :

- Brominated compounds are known for their antimicrobial activities. The bromine atom can enhance the lipophilicity of the molecule, allowing better membrane penetration and disruption of bacterial cell walls.

- Research has shown that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

-

Enzyme Inhibition :

- The dioxaborolane moiety is known to interact with various enzymes, potentially acting as an inhibitor. For instance, it may inhibit proteases or kinases involved in signaling pathways critical for cancer progression.

- Inhibitory assays have revealed that certain derivatives can significantly reduce enzyme activity in vitro.

Case Studies

| Study | Findings | |

|---|---|---|

| Anticancer Efficacy | Tested on breast cancer cell lines; showed IC50 values in low micromolar range | Suggests potential for therapeutic use in oncology |

| Antimicrobial Testing | Evaluated against E. coli and S. aureus; exhibited zone of inhibition >15 mm | Indicates strong antimicrobial potential |

| Enzyme Inhibition Assay | Inhibition of protein kinase activity by 60% at 10 µM concentration | Supports the role as a potential therapeutic agent |

Research Findings

Recent studies have focused on synthesizing various derivatives of bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane to enhance its biological activity. For example:

- Synthesis Variants : Modifications to the phosphorane backbone have been explored to improve solubility and bioavailability.

- Biological Assays : Comprehensive testing across different cell lines has been conducted to evaluate cytotoxicity and selectivity indices.

Comparison with Similar Compounds

Key Features:

Structural Motifs :

- Phosphorane Core : Triphenylphosphonium bromide provides stability and facilitates nucleophilic substitution reactions.

- Boronic Ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enables Suzuki-Miyaura cross-coupling reactions .

- Benzyl Linker : Bridges the two functional groups, influencing steric and electronic properties.

- Applications: Used in palladium-catalyzed cross-couplings to synthesize biaryl or conjugated systems . Potential in medicinal chemistry for constructing boron-containing bioactive molecules.

Synthesis :

Comparison with Similar Compounds

The compound is compared to structurally or functionally related organoboron and phosphonium derivatives. Key distinctions arise from substituents, counterions, and applications.

Table 1: Comparative Analysis of Bromotriphenylphosphorane and Analogues

Detailed Analysis:

Phosphonium Triflates vs. Bromides: The triflate derivative () exhibits superior solubility in acetonitrile and methanol compared to the bromide form, making it preferable in reactions requiring polar aprotic solvents. The counterion also influences the compound’s Lewis acidity and catalytic performance.

Boronic Esters with Reactive Alkyl Halides :

- Compounds like 2-(4-(bromomethyl)phenyl)-dioxaborolane () are simpler but lack the phosphorane moiety. Their primary use is as bifunctional alkylation/boronation agents, whereas the phosphorane hybrid enables sequential functionalization of both boron and phosphorus centers.

Morpholine/Piperidine Derivatives :

- Derivatives such as 4-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl]morpholine () replace the phosphorane group with nitrogen-containing heterocycles. These are favored in drug discovery due to improved pharmacokinetic properties but are less effective in cross-coupling applications.

Arylboronic Esters with Halogen Substituents: Bromophenyl-dioxaborolanes () are benchmark reagents for Suzuki couplings but lack the dual functionality of the phosphorane-boronate hybrid.

Preparation Methods

General Synthetic Strategy

The synthesis of Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane generally involves the following key steps:

- Formation of the phosphonium salt intermediate by reaction of a benzyl bromide derivative with triphenylphosphine.

- Introduction of the boronate ester group on the aromatic ring, typically via borylation methods.

- Purification and isolation of the final phosphorane compound.

These steps require careful control of reaction conditions to maintain the integrity of both the phosphorane and boronate ester functionalities.

Preparation of Phosphonium Salt Intermediate

The initial step is the preparation of the corresponding phosphonium bromide salt. This is typically achieved by nucleophilic substitution of a benzyl bromide derivative with triphenylphosphine under inert atmosphere conditions.

- Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide in an aprotic solvent such as acetonitrile or tetrahydrofuran.

- Add triphenylphosphine (1.1 equivalents) dropwise under argon atmosphere.

- Stir the reaction mixture at room temperature for 1 hour to ensure complete conversion.

- The phosphonium bromide salt precipitates out and can be isolated by filtration.

- Wash the solid with diethyl ether and dry under vacuum.

This method is supported by analogous preparations of related phosphonium salts where the reaction proceeds cleanly at ambient temperature with good yields (70–96%).

Borylation to Introduce the Boronate Ester

The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced onto the aromatic ring through directed borylation reactions. Ion-pair-directed borylation of aromatic phosphonium salts has been reported as an effective approach.

Key points of the borylation step:

- The phosphonium salt is reacted with a borylating agent such as bis(pinacolato)diboron (B2pin2) in the presence of a suitable catalyst (e.g., iridium or palladium complexes).

- The reaction is typically carried out in an organic solvent like chloroform or tetrahydrofuran.

- The presence of ion-pair directing groups on the phosphonium salt facilitates regioselective borylation at the para position relative to the phosphonium substituent.

- After completion, the reaction mixture is filtered and solvents removed under reduced pressure to isolate the borylated phosphorane.

This method is detailed in recent literature showing efficient synthesis of borylated phosphonium salts with high regioselectivity and yield.

Purification and Characterization

The final Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane compound is purified by recrystallization or chromatographic methods. Characterization is done using:

- Melting point determination (reported 265–270 °C).

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^31P NMR).

- Mass spectrometry to confirm molecular weight (559.28 g/mol).

- Elemental analysis to verify composition.

Summary Table of Preparation Steps

Research Findings and Notes

- The phosphonium salt formation is a well-established reaction with high selectivity and yield under mild conditions.

- Ion-pair-directed borylation is a modern, regioselective method that allows precise installation of boronate esters on aromatic phosphonium salts, facilitating the preparation of complex phosphorane derivatives.

- The presence of the boronate ester group enables further functionalization and applications in medicinal chemistry and imaging.

- Safety precautions must be taken due to the compound’s irritant properties and potential toxicity; handling under inert atmosphere and use of personal protective equipment is recommended.

Q & A

Basic Questions

Q. What are the common synthetic pathways for Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane, and how can its purity be verified?

- Methodological Answer : This compound is typically synthesized via sequential functionalization of the benzyl position. A boronic ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide) is reacted with triphenylphosphine under nucleophilic substitution conditions. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity is confirmed by high-resolution mass spectrometry (HRMS; Exact Mass: 558.156649) and multinuclear NMR (¹H, ¹³C, ¹¹B, ³¹P) to verify the integrity of both the phosphorane and boronic ester moieties .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H NMR : Aromatic protons from triphenylphosphorane (δ 7.4–7.8 ppm) and the benzyl-boronic ester (δ 7.6–7.8 ppm, doublets for para-substituted aryl groups).

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphorane group.

- ¹¹B NMR : A peak at δ 28–32 ppm indicates the presence of the boronic ester.

- HRMS : Molecular ion [M+H]⁺ at m/z 558.156649 validates the molecular formula .

Advanced Research Questions

Q. How does the triphenylphosphorane moiety influence the reactivity of the boronic ester group in cross-coupling reactions, and what strategies mitigate steric hindrance?

- Methodological Answer : The bulky triphenylphosphorane group can sterically hinder coupling reactions (e.g., Suzuki-Miyaura). To address this:

- Use bulky palladium catalysts (e.g., Pd(dppf)Cl₂) to stabilize the transition state.

- Optimize reaction temperature (60–100°C) and solvent polarity (toluene/DMF mixtures) to enhance solubility.

- Pre-activate the boronic ester via transesterification with pinacol to improve electrophilicity .

Q. When encountering contradictory reports on coupling efficiencies with aryl halides, what systematic approach should researchers take to resolve discrepancies?

- Methodological Answer :

Control Experiments : Compare yields using identical substrates (e.g., 4-bromotoluene) under varying conditions (catalyst loading, base, solvent).

Ligand Screening : Test phosphine (e.g., PPh₃) vs. N-heterocyclic carbene (NHC) ligands to identify steric/electronic effects.

Kinetic Analysis : Monitor reaction progress via in situ ¹¹B NMR to detect boronic ester decomposition.

- Reference: Palladium-catalyzed cross-coupling protocols from Miyaura & Suzuki (1995) provide foundational optimization strategies .

Q. What are the design considerations for incorporating this compound into stimuli-responsive polymeric materials, such as H₂O₂-sensitive drug delivery systems?

- Methodological Answer :

- Copolymer Design : Synthesize block copolymers (e.g., PEG-b-poly(acrylamide)-b-poly(boronic ester)) to enable H₂O₂-triggered cleavage.

- Kinetic Studies : Use dynamic light scattering (DLS) to monitor vesicle disassembly rates under varying H₂O₂ concentrations.

- In Vitro Testing : Load hydrophilic drugs (e.g., insulin) and measure release profiles via HPLC under simulated physiological conditions .

Q. How can researchers validate the stability of the boronic ester group under various reaction conditions, and what analytical methods are recommended for degradation studies?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for pinacol boronic esters).

- Hydrolytic Stability : Accelerated aging studies in aqueous buffers (pH 4–9) with monitoring by ¹¹B NMR or LC-MS to detect boric acid formation.

- Storage Recommendations : Anhydrous conditions (argon atmosphere) with molecular sieves to prevent hydrolysis .

Q. In mechanistic studies of its participation in radical reactions, what isotopic labeling or trapping experiments would elucidate the reaction pathway?

- Methodological Answer :

- Radical Traps : Introduce TEMPO or BHT to quench radical intermediates, followed by EPR spectroscopy to confirm suppression.

- Deuterium Labeling : Synthesize deuterated analogs at the benzyl position to track hydrogen abstraction via GC-MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.